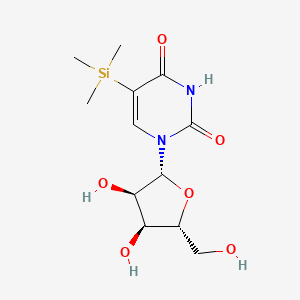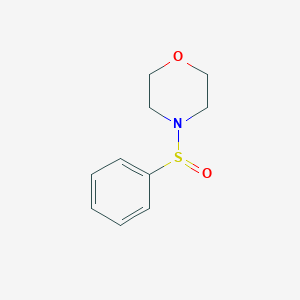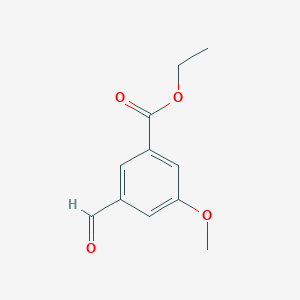![molecular formula C21H18N4OS2 B14140360 2-[(4-amino-5-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-benzylacetamide CAS No. 1010919-86-4](/img/structure/B14140360.png)
2-[(4-amino-5-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-benzylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Amino-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]-N-(phenylmethyl)acetamide is a complex organic compound that belongs to the class of thienopyrimidines. Thienopyrimidines are known for their diverse biological activities and are widely studied in medicinal chemistry due to their structural similarity to purines, which are essential components of DNA and RNA .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Amino-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]-N-(phenylmethyl)acetamide typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
化学反応の分析
Types of Reactions
2-[(4-Amino-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]-N-(phenylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and thio groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
2-[(4-Amino-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]-N-(phenylmethyl)acetamide has several scientific research applications:
作用機序
The mechanism of action of 2-[(4-Amino-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]-N-(phenylmethyl)acetamide involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can interfere with signal transduction pathways that are crucial for cancer cell proliferation and survival . This inhibition can lead to apoptosis (programmed cell death) and reduced tumor growth.
類似化合物との比較
Similar Compounds
Thieno[3,2-d]pyrimidine-4-ones: These compounds share a similar core structure and have been studied for their diverse biological activities.
2-Aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives: Known for their PI3K inhibitory activity and anticancer properties.
Uniqueness
2-[(4-Amino-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]-N-(phenylmethyl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit protein kinases makes it a promising candidate for anticancer drug development .
特性
CAS番号 |
1010919-86-4 |
|---|---|
分子式 |
C21H18N4OS2 |
分子量 |
406.5 g/mol |
IUPAC名 |
2-(4-amino-5-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-benzylacetamide |
InChI |
InChI=1S/C21H18N4OS2/c22-19-18-16(15-9-5-2-6-10-15)12-27-20(18)25-21(24-19)28-13-17(26)23-11-14-7-3-1-4-8-14/h1-10,12H,11,13H2,(H,23,26)(H2,22,24,25) |
InChIキー |
ZTFNYSARGVDGSU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC(=C3C(=CSC3=N2)C4=CC=CC=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-phenoxyacetate](/img/structure/B14140284.png)
![2-hydroxy-N'-[(E)-quinoxalin-6-ylmethylidene]benzohydrazide](/img/structure/B14140290.png)
![2-[2-(2-hydroxyethyl)piperidin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone](/img/structure/B14140291.png)


![N-[5-Bromo-2-(1H-tetrazol-1-yl)benzoyl]glycine methyl ester](/img/structure/B14140318.png)
![{5-[(Diformylamino)methyl]-1-Benzothien-2-Yl}boronic Acid](/img/structure/B14140334.png)

![2-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]benzoic acid](/img/structure/B14140340.png)
![7-(2-methoxyethyl)-5,6-dimethyl-N-(2-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14140345.png)



